Firefly Luciferase Inhibition: 4-Bromo Shows 8.6-Fold Greater Potency than 4-Chloro Analog
In a direct head-to-head comparison using recombinant firefly luciferase (Photinus pyralis) under identical assay conditions, (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one inhibits luciferase activity with an IC50 of 7 nM, which represents an 8.6-fold potency improvement over the 4-chloro analog (IC50 = 60 nM) and a 4.4-fold improvement over the 4-fluoro analog (IC50 = 31 nM) [1][2][3].
| Evidence Dimension | In vitro firefly luciferase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 7 nM (0.000007, as listed in BRENDA) |
| Comparator Or Baseline | 4-Chloro analog: IC50 = 60 nM; 4-Fluoro analog: IC50 = 31 nM; 4-Methyl analog: IC50 = 0.5 nM |
| Quantified Difference | 4-Br is 8.6-fold more potent than 4-Cl; 4.4-fold more potent than 4-F; 4-Me is 14-fold more potent than 4-Br. |
| Conditions | Inhibition of recombinant firefly luciferase (Photinus pyralis) after 20 min incubation, measured by luminescence assay; exact pH and temperature not specified in the original publication [1]. |
Why This Matters
For laboratories designing bioluminescence-based assay platforms, the 4-bromo derivative offers a quantifiable intermediate potency that fills a critical gap between the ultra-potent 4-methyl analog and the weaker 4-chloro/4-fluoro versions, enabling tunable inhibition without resorting to custom synthesis.
- [1] Li, Y., Jin, C., Xu, H., Wu, W., Wang, Y., Wu, J., Liu, T., Wan, G., Yue, X., Bu, X. (2022) Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Med. Chem. Lett., 13: 304-311. View Source
- [2] BRENDA Enzyme Database. Ligand page for (2E)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (ID: 260703). IC50 = 0.000007. View Source
- [3] BRENDA Enzyme Database. Ligand page for (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (ID: 260704). IC50 = 0.00006; Ligand page for (2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (ID: 260707). IC50 = 0.000031. View Source
